molecular formula C11H14N2O B2430987 6-Cyclopropyl-2-(2-methylprop-2-en-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2167342-37-0

6-Cyclopropyl-2-(2-methylprop-2-en-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2430987
CAS RN: 2167342-37-0
M. Wt: 190.246
InChI Key: COJSMOUATOWOST-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-(2-methylprop-2-en-1-yl)-2,3-dihydropyridazin-3-one is a chemical compound that has been of interest in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Scientific Research Applications

Synthesis and Chemical Reactions

A noteworthy application involves the nucleophilic ring-opening reactions of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines, leading to the formation of dihydropyrazoles and cyclopropane-fused pyridazinones. This process demonstrates complete regio- and diastereoselectivity, providing moderate to excellent yields (Sathishkannan et al., 2017). Similarly, the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives has been reported, highlighting the utility of these compounds in creating fused azines (Ibrahim & Behbehani, 2014).

Biological Activity

Certain pyridazinone derivatives have been synthesized with the aim of investigating their anti-inflammatory properties. These compounds have shown promising results in models such as the carrageenin-induced paw edema test in rats, indicating potential therapeutic applications (Khan & Siddiqui, 2000).

Molecular Complexity and Novel Reactions

Research into the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines generated in situ has been conducted, offering a novel pathway to access structurally diverse pyridazine derivatives. This method has been praised for its efficiency and ability to rapidly generate molecular complexity (Garve et al., 2016).

Synthetic Methodologies

Further studies include the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units, leading to conformationally restricted analogues of histamine. This approach underscores the cyclopropane ring's utility in restricting the conformation of biologically active compounds to enhance activity and explore bioactive conformations (Kazuta et al., 2002).

properties

IUPAC Name

6-cyclopropyl-2-(2-methylprop-2-enyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(2)7-13-11(14)6-5-10(12-13)9-3-4-9/h5-6,9H,1,3-4,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJSMOUATOWOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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